molecular formula C14H17ClFNO4 B2904683 Boc-L-2-Fluoro-4-chlorophe CAS No. 1213690-82-4

Boc-L-2-Fluoro-4-chlorophe

Cat. No. B2904683
CAS RN: 1213690-82-4
M. Wt: 317.74
InChI Key: CDTXFWANMGZCPG-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-L-2-Fluoro-4-chlorophe is a chemical compound with the molecular formula C14H17ClFNO4 and a molecular weight of 317.74 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of Boc-L-2-Fluoro-4-chlorophe consists of 14 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, 1 nitrogen atom, and 4 oxygen atoms .

Scientific Research Applications

1. Synthesis and Modification of Amino Acids

  • Development of Novel Unnatural Amino Acids : The synthesis of para-substituted tetrafluorophenylalanines, related to Boc-L-2-Fluoro-4-chlorophenylalanine, has been studied for creating novel unnatural amino acids. These amino acids exhibit distinct NMR signatures, useful in protein chemistry and analysis of protein-membrane interactions using NMR spectroscopy (Qin, Sheridan, & Gao, 2012).

2. Medical Imaging and Diagnostics

  • Tumor-Specific Probes : Studies have evaluated compounds like 18F-FBPA as tumor-specific probes. These probes, similar in structure to Boc-L-2-Fluoro-4-chlorophenylalanine, show potential in PET imaging for identifying tumors, especially in the context of cancers like glioma (Watabe et al., 2017).

3. Chemical Ligation Techniques

  • Advances in Native Chemical Ligation : Research on the synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine, a compound related to Boc-L-2-Fluoro-4-chlorophenylalanine, has contributed to advancements in native chemical ligation techniques. These methods are crucial for synthesizing complex peptides and proteins (Crich & Banerjee, 2007).

4. Therapeutic Applications

  • Boron Neutron Capture Therapy (BNCT) : Several studies have focused on the use of fluoroboronophenylalanine (analogous to Boc-L-2-Fluoro-4-chlorophenylalanine) in BNCT for treating malignant tumors, particularly gliomas. This therapy relies on the accumulation of boron-containing compounds in tumor cells, which are then targeted by neutron radiation (Ishiwata, 2019).

5. Peptide Coupling and Synthesis

  • Improved Peptide Coupling Methods : Research has been conducted on the coupling of Boc-protected amino acid derivatives, including Boc-L-2-Fluoro-4-chlorophenylalanine, to enhance the synthesis of hindered peptides. These methods are significant in peptide chemistry for producing specific peptide sequences and structures (Spencer et al., 2009).

Safety and Hazards

When handling Boc-L-2-Fluoro-4-chlorophe, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

(2S)-3-(4-chloro-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(15)7-10(8)16/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTXFWANMGZCPG-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)Cl)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-L-2-Fluoro-4-chlorophe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.